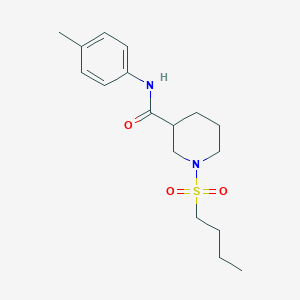
1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 protein. TYK2 is a member of the Janus kinase (JAK) family of proteins that play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986165 has been shown to have potential therapeutic applications in a variety of autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus.
作用机制
1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide targets the TYK2 protein, which plays a critical role in the signaling pathways of cytokines and growth factors. By inhibiting TYK2, this compound blocks the downstream signaling pathways that lead to inflammation and tissue damage in autoimmune diseases. This mechanism of action has been shown to be effective in reducing inflammation and improving disease symptoms in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the activation of immune cells such as T cells and B cells. These effects suggest that this compound may have broad therapeutic potential in a variety of autoimmune diseases.
实验室实验的优点和局限性
One of the major advantages of 1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide is its specificity for the TYK2 protein. Unlike other JAK inhibitors, which target multiple members of the JAK family, this compound specifically targets TYK2, which may reduce the risk of off-target effects and improve its therapeutic potential. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical applications.
未来方向
There are several potential future directions for research on 1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide. One area of focus is the development of more potent and selective TYK2 inhibitors, which may improve its therapeutic potential in autoimmune diseases. Another area of research is the identification of biomarkers that can be used to predict patient response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, with a particular focus on its potential to treat autoimmune diseases.
合成方法
The synthesis of 1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 4-methylphenylpiperidine with butylsulfonyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with N,N-dimethylformamide to form the corresponding amide. Finally, the amide is treated with trifluoroacetic acid to remove the N,N-dimethylformamide protecting group, resulting in the formation of this compound.
科学研究应用
1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide has been the subject of numerous studies in recent years, with a particular focus on its potential therapeutic applications in autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and improving disease symptoms in animal models of psoriasis, inflammatory bowel disease, and lupus. These studies have provided a strong foundation for further research into the potential clinical applications of this compound.
属性
IUPAC Name |
1-butylsulfonyl-N-(4-methylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-4-12-23(21,22)19-11-5-6-15(13-19)17(20)18-16-9-7-14(2)8-10-16/h7-10,15H,3-6,11-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXNCCNWUZAXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(5-chloro-2-thienyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5344116.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5344123.png)
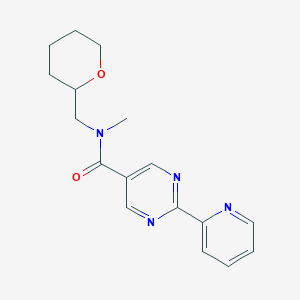
![5-[(3-acetylphenoxy)methyl]-N-(3-hydroxy-2,2-dimethylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5344137.png)
![(3aS*,6aR*)-5-(3-fluorobenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5344147.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5344158.png)
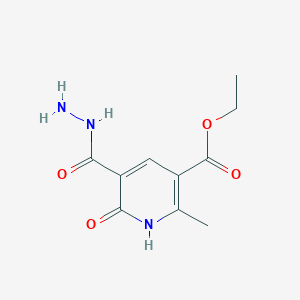
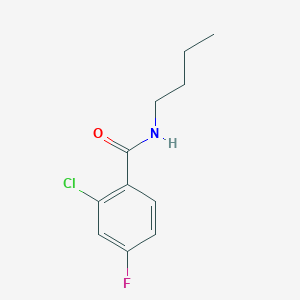
![7-acetyl-6-(2,4-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5344197.png)
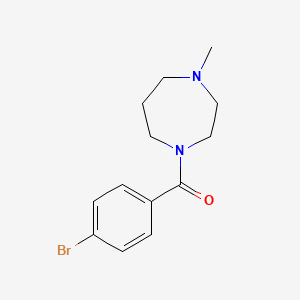

![1-ethyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5344215.png)
![3-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}benzonitrile](/img/structure/B5344222.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea](/img/structure/B5344228.png)